tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2098122-32-6
VCID: VC3147296
InChI: InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6-7H,4-5H2,1-3H3,(H,11,16)
SMILES: CC(C)(C)OC(=O)NCCN1C=C(N=N1)C=O
Molecular Formula: C10H16N4O3
Molecular Weight: 240.26 g/mol

tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

CAS No.: 2098122-32-6

Cat. No.: VC3147296

Molecular Formula: C10H16N4O3

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate - 2098122-32-6

Specification

CAS No. 2098122-32-6
Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
IUPAC Name tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate
Standard InChI InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6-7H,4-5H2,1-3H3,(H,11,16)
Standard InChI Key VJGVFEBRNCWNPP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCN1C=C(N=N1)C=O
Canonical SMILES CC(C)(C)OC(=O)NCCN1C=C(N=N1)C=O

Introduction

Chemical Identity and Structural Characteristics

tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a well-defined organic compound containing a 1,2,3-triazole core with a formyl group at the 4-position. The compound is characterized by multiple functional groups that contribute to its chemical reactivity and potential applications in organic synthesis. According to the PubChem database, this compound has been assigned the identification number 121208842 .

Nomenclature and Identifiers

The compound can be identified through several naming conventions and chemical identifiers that facilitate database searches and systematic categorization. The primary nomenclature and identifiers are presented in Table 1.

Table 1: Nomenclature and Chemical Identifiers

ParameterValue
IUPAC Nametert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate
CAS Registry Number2098122-32-6
Molecular FormulaC₁₀H₁₆N₄O₃
PubChem CID121208842
InChIKeyVJGVFEBRNCWNPP-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)NCCN1C=C(N=N1)C=O

The compound has several synonyms in the scientific literature, including "tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate," which is an alternative IUPAC name representation .

Structural Properties

The molecular structure of tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate consists of several distinct components: a tert-butyloxycarbonyl (Boc) protective group attached to an amine, an ethyl linker, a 1,2,3-triazole heterocycle, and a formyl group at the 4-position of the triazole ring . The compound possesses multiple functional groups that contribute to its chemical behavior, including a carbamate group, a triazole heterocycle, and an aldehyde functionality.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate provide essential information for understanding its behavior in various chemical environments and potential applications.

Fundamental Physical Properties

The basic physical properties of the compound are summarized in Table 2, based on the available data from chemical databases.

Table 2: Physical Properties

PropertyValue
Molecular Weight240.26 g/mol
Physical StateNot specified in available sources
Melting PointNot available in the search results
Boiling PointNot available in the search results
SolubilityNot available in the search results

The molecular weight of 240.26 g/mol places this compound in the category of small to medium-sized organic molecules commonly used in medicinal chemistry and organic synthesis .

Chemical Reactivity

The chemical reactivity of tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is primarily determined by its three main functional groups:

  • The tert-butyloxycarbonyl (Boc) protected amine group, which can be deprotected under acidic conditions to reveal a primary amine.

  • The 1,2,3-triazole heterocycle, which provides stability and can participate in coordination chemistry.

  • The formyl group at the 4-position of the triazole, which can undergo various carbonyl reactions including reduction, oxidation, and nucleophilic addition.

The formyl group is particularly important as it represents a versatile handle for further functionalization. For instance, this aldehyde can potentially be reduced to a hydroxymethyl group, as seen in the structurally related compound tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate .

Synthetic Approaches

The synthesis of tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate can be achieved through several approaches, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction being a prominent method for constructing the 1,4-disubstituted 1,2,3-triazole core.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often referred to as a "click chemistry" approach, provides an efficient method for constructing 1,4-disubstituted 1,2,3-triazoles. This synthetic route typically involves the reaction of an azide component with a terminal alkyne under copper(I) catalysis. For tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate, the synthesis would likely involve a Boc-protected amino-ethyl azide and an aldehyde-functionalized alkyne .

The general CuAAC reaction procedure for synthesizing 1,4-disubstituted 1,2,3-triazoles, as described by Rostovtsev et al. and mentioned in the literature, involves the coupling of an azide and a terminal alkyne in the presence of a copper(I) catalyst . This approach has been successfully employed for the synthesis of various triazole derivatives with different functional groups.

Alternative Synthetic Routes

Another potential approach for synthesizing tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate could involve:

  • Initial synthesis of a hydroxymethyl-substituted triazole derivative such as tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate .

  • Subsequent oxidation of the hydroxymethyl group to obtain the desired formyl functionality.

Structural Relationships and Analogs

tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate belongs to a broader family of 1,4-disubstituted 1,2,3-triazoles that share similar structural features but differ in specific substituents.

Comparison with Related Compounds

Several compounds bear structural similarities to tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate, including:

Table 3: Structural Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Structural Difference
tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamateC₁₀H₁₆N₄O₃240.26 g/molReference compound
tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamateC₁₀H₁₈N₄O₃242.28 g/molHydroxymethyl instead of formyl group
tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamateC₁₁H₁₈N₄O₃254.29 g/molPropyl instead of ethyl linker

The tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate differs from our target compound by having a hydroxymethyl group (-CH₂OH) instead of a formyl group (-CHO) at the 4-position of the triazole ring . This difference of two hydrogen atoms (representing a reduction of the carbonyl group) significantly alters the reactivity profile while maintaining similar physical properties.

The tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate features an extended propyl linker between the triazole ring and the carbamate-protected amine, compared to the ethyl linker in our target compound . This structural modification increases the molecular weight to 254.29 g/mol and potentially affects the compound's conformational flexibility.

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